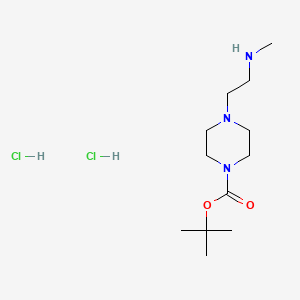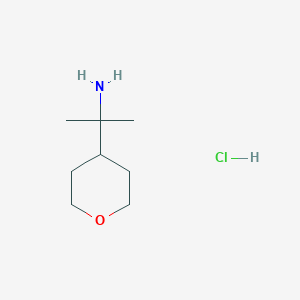
4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride
Overview
Description
“4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride” is a complex organic compound. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl esters of Nα-protected amino acids, has been described in the literature . The method involves using protected amino acids and t-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, tert-butyl amino acid esters are extensively used in peptide chemical synthesis .
Scientific Research Applications
Receptor Occupancy and Potential Therapeutic Implications
One study explored the receptor occupancy of a novel compound related to the chemical structure of interest, focusing on 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, which play a critical role in the pathophysiology and treatment of anxiety and depression. This study demonstrated that high occupancy of the human brain 5-HT(1A) receptor could be achieved with doses that produce minimal acute side effects, highlighting its potential applications in treating anxiety and mood disorders (E. Rabiner et al., 2002).
Metabolic Studies and Drug Safety
Another aspect of scientific research on similar compounds involves understanding their metabolism in humans and animals. For instance, zipeprol, a compound with a somewhat related structure, was studied for its urinary metabolism in man, the dog, and the rat, revealing insights into its biotransformation through processes like N-dealkylation, oxidation, hydroxylation, and methylation, which are essential for assessing the drug's safety and efficacy (M. Constantin & J. Pognat, 1978).
Environmental and Human Exposure Assessments
Further research has been conducted on the environmental exposure and human absorption of plasticizers, which, while not directly linked to the chemical , demonstrates the methodological approaches to studying chemical exposure and metabolism. Such studies include the analysis of 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in humans, providing a framework for assessing exposure through biomarkers and elucidating the metabolic pathways of synthetic compounds in the human body (MANORI J. Silva et al., 2013).
Analytical and Toxicological Studies
Analytical and toxicological studies are critical for understanding the impact of novel psychoactive substances, such as MT-45, a synthetic opioid. Research in this area focuses on developing and validating analytical methods for quantifying these substances in biological matrices, which is crucial for forensic toxicology and the investigation of drug-related deaths. Such studies not only provide insights into the toxicological profiles of these compounds but also assist in the establishment of safety guidelines and therapeutic windows (D. Papsun et al., 2016).
properties
IUPAC Name |
tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2.2ClH/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-5-13-4;;/h13H,5-10H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZNRUGZPHTQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 6-(3,5-dichlorophenyl)-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530332.png)



![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)

![2-Oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B1530342.png)
![[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1530343.png)




